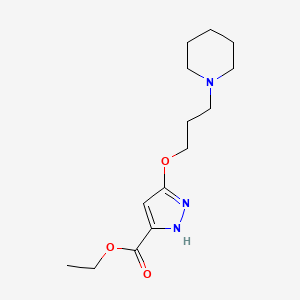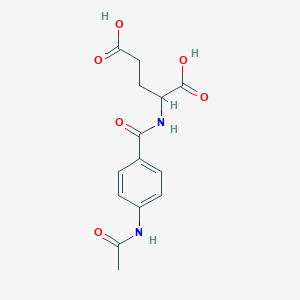
4-Acetamidobenzoyl)glutamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of an acetamidobenzoyl group attached to the glutamic acid backbone. It is a derivative of glutamic acid, which is an important amino acid involved in various metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobenzoyl)glutamic Acid typically involves the reaction of 4-acetamidobenzoic acid with L-glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and protecting groups to facilitate the reaction and prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Corynebacterium glutamicum is commonly used for the production of glutamic acid, which can then be further modified to obtain the desired derivative . The fermentation process involves optimizing various parameters such as carbon and nitrogen sources, pH, and temperature to maximize yield .
化学反応の分析
Types of Reactions
4-Acetamidobenzoyl)glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the acetamidobenzoyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
4-Acetamidobenzoyl)glutamic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of various chemicals and materials .
作用機序
The mechanism of action of 4-Acetamidobenzoyl)glutamic Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes involved in metabolic processes. The compound’s structure allows it to participate in reactions that modify its functional groups, leading to changes in its activity and interactions .
類似化合物との比較
4-Acetamidobenzoyl)glutamic Acid can be compared with other similar compounds, such as:
N-(4-acetamidobenzoyl)-L-glutamate: A closely related derivative with similar properties.
4-acetamidobenzoylglutamate: Another derivative with slight structural differences.
Pemetrexed: A drug with a similar glutamic acid backbone but different functional groups
特性
分子式 |
C14H16N2O6 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC名 |
2-[(4-acetamidobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C14H16N2O6/c1-8(17)15-10-4-2-9(3-5-10)13(20)16-11(14(21)22)6-7-12(18)19/h2-5,11H,6-7H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22) |
InChIキー |
MGJNINDWRXYHBA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
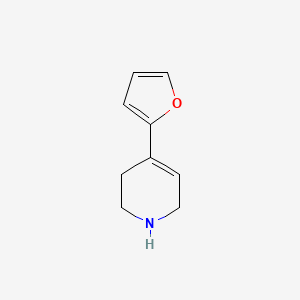
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
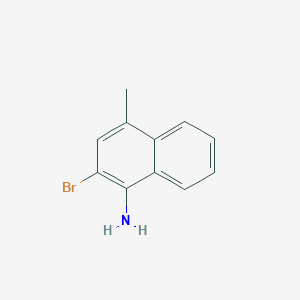
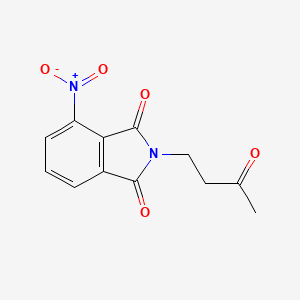
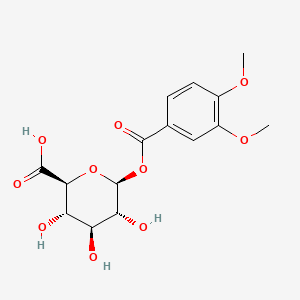
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
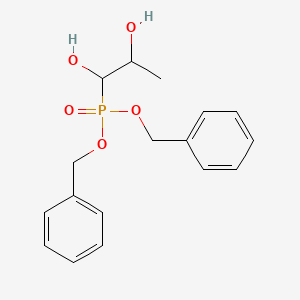
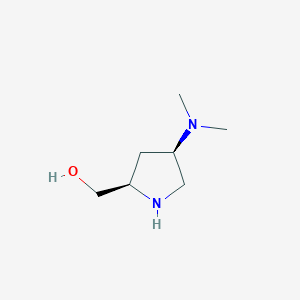
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
